Adamantane-2,6-diamine
CAS No.:
Cat. No.: VC19622323
Molecular Formula: C10H18N2
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2 |
|---|---|
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | adamantane-2,6-diamine |
| Standard InChI | InChI=1S/C10H18N2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-10H,1-4,11-12H2 |
| Standard InChI Key | MYYJRMUEGNZUIN-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC(C2N)CC1C3N |
Introduction
Structural and Chemical Properties of Adamantane-2,6-diamine
Molecular Framework and Stereochemistry
Adamantane-2,6-diamine inherits the rigid, diamondoid structure of adamantane, with two primary amine groups substituting the 2 and 6 carbon positions. This configuration introduces significant steric hindrance, which influences its reactivity and binding interactions. The compound’s molecular formula is C₁₀H₁₈N₂, with a molecular weight of 166.26 g/mol. Its symmetry and non-planar geometry may enhance stability in physiological environments, a trait observed in other adamantane derivatives .
Synthetic Routes
While no explicit synthesis of Adamantane-2,6-diamine is documented in the provided sources, analogous methods for adamantane-based amines suggest viable pathways:
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Reductive Amination of Adamantane-2,6-dione: Reduction of the diketone precursor (Adamantane-2,6-dione) using ammonia and hydrogen in the presence of a catalyst (e.g., Raney nickel) could yield the diamine. This approach mirrors the synthesis of monoamine adamantane derivatives .
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Grignard Reaction Followed by Azide Reduction: A Grignard reagent could react with 2-adamantanone to form an alcohol intermediate, which might be converted to an azide and subsequently reduced to the primary amine. Doubling this process at the 6 position could yield the diamine .
Physicochemical and ADME-T Properties
Metabolic Stability
Adamantane derivatives generally exhibit slow hepatic metabolism due to their resistance to cytochrome P450 enzymes . The diamine’s primary amines may undergo N-acetylation or oxidation, but its bulky structure could shield reactive sites, prolonging half-life.
Challenges and Future Directions
Synthetic Optimization
Current methods for adamantane amines require multi-step processes with moderate yields (50–65%) . Flow chemistry or enzymatic catalysis could streamline diamine production while minimizing waste.
Toxicity Profiling
While adamantane derivatives are generally well-tolerated, the diamine’s potential for off-target interactions (e.g., with sigma-1 receptors) warrants rigorous in vitro safety assays.
Targeted Drug Delivery
Conjugating Adamantane-2,6-diamine to tumor-homing peptides or antibodies could enhance specificity for cancer cells, reducing systemic toxicity in chemotherapy.
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